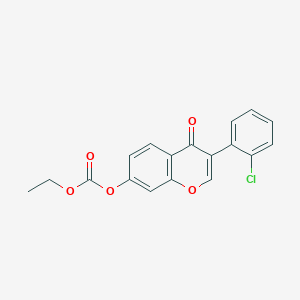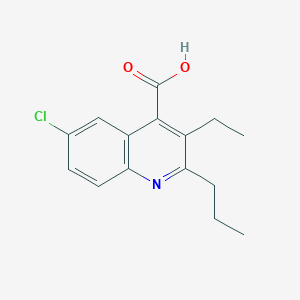![molecular formula C17H16N2OS2 B5558257 N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)
N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide often involves multi-step chemical processes, including the formation of benzothiazole derivatives. For example, Argilagos et al. (1997) discuss the synthesis of benzothiazoles through an unexpected isomerization process from N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, highlighting the complexity and specificity required in synthesizing such compounds (Argilagos et al., 1997).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including our compound of interest, is characterized by the presence of a benzothiazole core, which significantly influences their chemical behavior and reactivity. X-ray crystallography and NMR techniques are commonly used to elucidate these structures, providing insight into the molecular conformation and electronic distribution that define their chemical properties (Beloglazkina et al., 2007).
Chemical Reactions and Properties
Compounds like N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide participate in a variety of chemical reactions, reflecting their reactive nature. These reactions can include isomerization, as well as interactions with other compounds to form complex structures. The study by Ali et al. (2014) provides an example of how these compounds can undergo reactions with activated chlorocompounds to synthesize new thiophenes and thiadiazoles, demonstrating the compound's versatile reactivity (Ali et al., 2014).
Physical Properties Analysis
The physical properties of N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide, such as solubility, melting point, and stability, are crucial for its handling and application in various fields. These properties are often determined through empirical studies and can vary based on the specific structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilicity, and the ability to form bonds with metals or other organic compounds, are influenced by the benzothiazole core and the specific substituents attached to it. Research on similar compounds demonstrates a wide range of chemical behaviors, from acting as ligands in metal complexes to participating in electrophilic substitution reactions (Beloglazkina et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Photo-Physical Characteristics of Benzothiazole Derivatives
Research on benzothiazole derivatives, including those related to N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide, focuses on their synthesis and photophysical properties. Studies have synthesized novel compounds, exploring their excited state intra-molecular proton transfer pathways, dual emission characteristics, and thermal stability. These findings have implications for developing advanced fluorescent materials and understanding the effects of solvent polarity on absorption-emission properties (Padalkar et al., 2011).
Anticancer Evaluation of Benzothiazole Derivatives
Another significant area of research is the design and synthesis of benzothiazole derivatives for anticancer evaluations. Compounds have been synthesized and tested against various cancer cell lines, showing moderate to excellent anticancer activity. This research provides a foundation for developing new therapeutic agents against cancer, highlighting the potential of benzothiazole derivatives as anticancer agents (Ravinaik et al., 2021).
Synthesis of Antimicrobial Agents
Benzothiazole derivatives have also been synthesized and evaluated as antimicrobial agents. New compounds demonstrated potent antibacterial and antifungal activities, offering a new avenue for developing effective antimicrobial therapies. The research on these derivatives underscores their potential as a basis for creating new treatments for infectious diseases (Bikobo et al., 2017).
Development of VEGF Inhibitors
Furthermore, benzothiazole derivatives have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These findings suggest that such compounds can contribute significantly to the development of new anticancer therapies focused on inhibiting tumor angiogenesis (Borzilleri et al., 2006).
Electrochemical Synthesis and Applications
The electrochemical synthesis of benzothiazoles and their applications in creating new materials also represent an important research direction. Innovative methods for the synthesis of benzothiazoles through C–H thiolation using metal-free conditions have been developed, showcasing the versatility of benzothiazole derivatives in various scientific applications (Qian et al., 2017).
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-21-17-19-14-9-8-13(11-15(14)22-17)18-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXWOZNKNQGWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)
![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)
![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)